(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Descripción

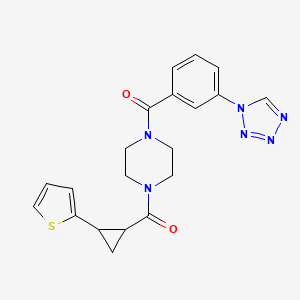

This compound is a hybrid organic molecule featuring a piperazine core substituted with a 3-(1H-tetrazol-1-yl)benzoyl group and a cyclopropane ring fused to a thiophene moiety. The thiophene-cyclopropyl fragment introduces steric and electronic complexity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Propiedades

IUPAC Name |

[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2S/c27-19(14-3-1-4-15(11-14)26-13-21-22-23-26)24-6-8-25(9-7-24)20(28)17-12-16(17)18-5-2-10-29-18/h1-5,10-11,13,16-17H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLVQWKWJCKPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route is:

Tetrazole Introduction:

Benzoylation: : The benzoyl group is introduced through acylation reactions.

Piperazine Coupling: : The piperazine moiety is incorporated via nucleophilic substitution reactions.

Cyclopropyl Methanone Formation: : Cyclopropanation reactions using thiophene as a starting material to obtain the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound would require optimization of these synthetic steps for large-scale synthesis, which includes controlling reaction conditions like temperature, pressure, solvents, and purification methods to yield the desired compound with high purity and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

The compound (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone undergoes several types of reactions, including:

Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate.

Reduction: : Reduction reactions using agents like lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in aqueous solution.

Reduction: : Lithium aluminum hydride in anhydrous ether.

Substitution: : Halogenation reagents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Diverse substituted products depending on the reacting nucleophile or electrophile.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: : Used as a ligand in metal-catalyzed reactions.

Synthesis: : Intermediate for synthesizing other complex organic molecules.

Biology and Medicine

Drug Development:

Biological Assays: : Used in assays to study enzyme interactions and inhibition.

Industry

Material Science: : Exploration of its properties in creating new materials with specific functionalities.

Mecanismo De Acción

The compound exerts its effects by interacting with biological targets, including:

Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function.

Receptor Modulation: : Interaction with specific receptors, altering their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of tetrazole, piperazine, and thiophene-cyclopropyl motifs. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Insights

Piperazine Derivatives :

- The piperazine core is a common feature in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration. However, substitution patterns significantly alter activity. For example, trifluoromethylphenyl-substituted piperazines (e.g., Compound 21) show serotonin receptor affinity, whereas the tetrazole-benzoyl substitution in the target compound may favor interactions with enzymes like angiotensin-converting enzyme (ACE) or kinases .

Thiophene vs. Cyclopropane-Thiophene Hybrid: Thiophene alone (as in Compound 21) contributes to π-π stacking interactions in receptor binding.

Tetrazole as a Bioisostere :

- Tetrazole groups often replace carboxylic acids to improve metabolic stability. In the target compound, the tetrazole may enhance resistance to hydrolysis compared to carboxylate-containing analogs like Isorhamnetin-3-O-glycoside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.